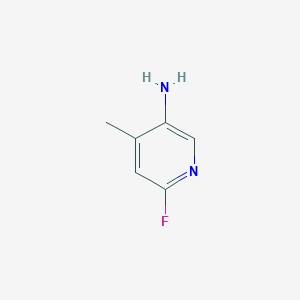

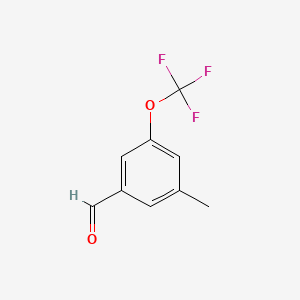

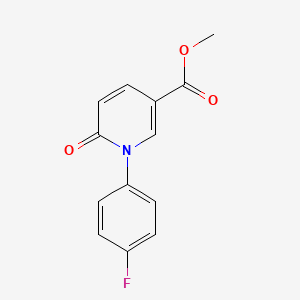

![molecular formula C12H10N2O4 B1331657 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid CAS No. 299936-54-2](/img/structure/B1331657.png)

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific structure of this compound suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and carboxamides through reactions with acid chlorides, hydroxylamines, and carbazates has been reported . These reactions typically yield good to excellent yields, ranging from 65% to 90%. Similarly, the synthesis of a related compound with a benzo[d][1,3]dioxol moiety was achieved and characterized by various spectroscopic methods, confirming the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, a pyrazole derivative with a benzo[d][1,3]dioxol moiety was found to crystallize in the triclinic crystal system, with the pyrazole and thiophene rings adopting a twisted conformation . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking and van der Waals forces.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reactions can include the formation of amides, carboxamides, and other heterocyclic compounds through the reaction of acid chlorides with amines, hydroxylamines, and carbazates . The choice of solvents, catalysts, and reaction conditions can significantly affect the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a benzo[d][1,3]dioxol moiety can affect the compound's optical properties, such as UV-vis absorption and fluorescence characteristics . The solvent polarity can also impact the absorption and emission spectra of these compounds. Additionally, the thermal stability of pyrazole derivatives can be studied using thermogravimetric analysis, providing insights into their decomposition patterns .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

- Synthesis and Biological Activities: A study synthesized derivatives of 2H-pyrazole-3-carboxylic acid, including 5-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid, and evaluated them for their antimicrobial and antioxidant activities. Compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some showing significant antioxidant properties (Bassyouni et al., 2012).

Synthesis and Structural Studies

- Functionalization Reactions: The functionalization reactions of related 1H-pyrazole-3-carboxylic acid compounds have been experimentally and theoretically studied, highlighting the synthetic potential of this class of compounds, including the subject compound (Yıldırım et al., 2005).

- Crystal Structure Analysis: Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, closely related to the compound of interest, were conducted to understand the molecular architecture and intermolecular interactions, providing insights into the structural characteristics of similar compounds (Kumara et al., 2017).

Antibacterial and Antiproliferative Properties

- Synthesis and Biological Evaluation: A study synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, closely related to the compound . These compounds demonstrated notable antibacterial and antiproliferative activities, suggesting potential applications in developing new antibacterial and cancer therapies (Mansour et al., 2020).

Additional Applications

- Chemical Reactions and Synthesis: Various studies have explored the reactions and synthesis of related pyrazole-3-carboxylic acid derivatives, providing insights into the chemical properties and potential applications of these compounds in various fields (Sircar et al., 1981), (Naveen et al., 2018).

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(16)9-6-8(13-14-9)7-1-2-10-11(5-7)18-4-3-17-10/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKDEZMAVOKLOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357197 |

Source

|

| Record name | 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

CAS RN |

299936-54-2 |

Source

|

| Record name | 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

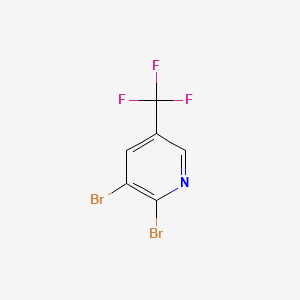

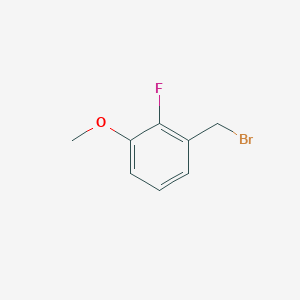

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

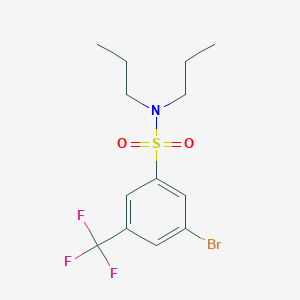

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

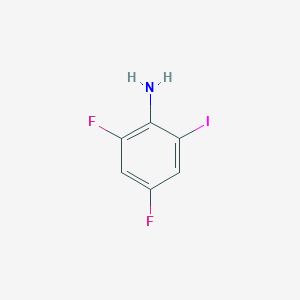

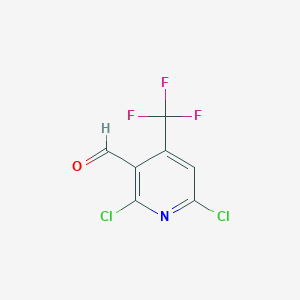

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)